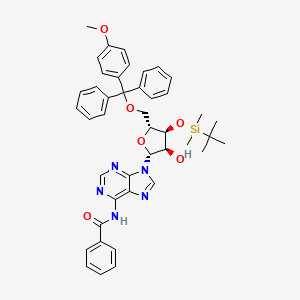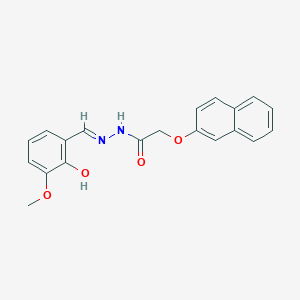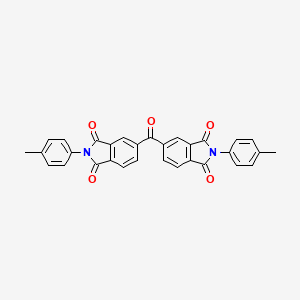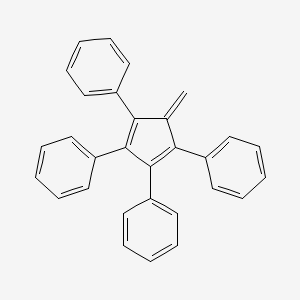![molecular formula C25H21N5O3S B11975534 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11975534.png)
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound with the molecular formula C25H21N5O3S and a molecular weight of 471.542 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring, a nitrophenyl group, and an acetohydrazide moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form an intermediate compound . This intermediate is then further reacted with other reagents to form the final product. The exact reaction conditions, such as temperature and time, can vary depending on the specific synthetic route used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
化学反应分析
Types of Reactions
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzimidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学研究应用
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not yet used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions.
相似化合物的比较
Similar Compounds
- **2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- **2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- **2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide
Uniqueness
What sets 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a benzimidazole ring and a nitrophenyl group allows for a wide range of chemical reactions and potential biological activities.
属性
分子式 |
C25H21N5O3S |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C25H21N5O3S/c31-24(28-26-16-8-12-20-11-4-6-14-22(20)30(32)33)18-34-25-27-21-13-5-7-15-23(21)29(25)17-19-9-2-1-3-10-19/h1-16H,17-18H2,(H,28,31)/b12-8+,26-16+ |
InChI 键 |
CLLYKSAPCHNZJF-MDRXJCHGSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C=C/C4=CC=CC=C4[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC=CC4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11975458.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975466.png)

![7-ethyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975480.png)
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11975485.png)


![N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11975499.png)
![4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975511.png)
![2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11975519.png)




